(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-19-9-13(7-18-19)11-3-2-4-20(10-11)15(21)12-5-14(16)8-17-6-12/h5-9,11H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXQJCPXOLHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluoropyridine Moiety: Starting with a pyridine derivative, fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
Attachment of the Methylpyrazole Group: The final step involves coupling the fluoropyridine and piperidine intermediates with a methylpyrazole derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.
Quality Control: Rigorous testing for impurities and consistency in product specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In a study focusing on pyrazole derivatives, several compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may serve as a basis for developing new anticancer agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms. In experimental models, certain pyrazole derivatives have shown promising results in reducing inflammation markers and improving outcomes in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its analogs. The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .
Protein Kinase Inhibition
One of the notable mechanisms through which this compound exerts its biological effects is through the inhibition of protein kinases. Protein kinases are critical regulators of various cellular processes, including cell division and survival. By inhibiting specific kinases, this compound can interfere with cancer cell signaling pathways, leading to decreased proliferation and increased apoptosis in malignant cells .
Modulation of Neurotransmitter Receptors
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition. Preliminary studies indicate that similar compounds can modulate dopamine and serotonin receptors, which may have implications for treating psychiatric disorders such as depression and anxiety .
Case Study: Anticancer Efficacy
In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). Among these derivatives, one compound closely related to this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior potency against the cancer cells .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that treatment with these compounds resulted in a marked reduction in inflammatory markers (TNF-alpha and IL-6) in an animal model of induced arthritis. The findings suggest that this compound could be developed as a novel therapeutic agent for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to active sites.
Receptors: Interaction with cellular receptors to alter signaling pathways.
Pathways: Modulation of biochemical pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide: An organic compound with similar solvent properties but different structural features.
3-Methoxyphenylboronic acid: Another compound used in organic synthesis with distinct functional groups.
Uniqueness
(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone stands out due to its unique combination of fluoropyridine, piperidine, and methylpyrazole moieties. This structural uniqueness imparts specific chemical reactivity and potential biological activity that distinguishes it from other compounds.
Biological Activity
The compound (5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a notable member of the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents.
Biological Activity Overview
Research indicates that compounds containing both pyridine and pyrazole rings exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives show efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound displays activity against several pathogenic bacteria and fungi.
- Anti-inflammatory Effects : Certain studies have highlighted its potential in reducing inflammation.
Case Studies and Findings
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Studies :
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against tumor cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of cytokines |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the fluorinated pyridine moiety and biological targets may enhance its binding affinity, leading to increased potency.
Q & A
Q. What are the established synthetic routes for (5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine intermediate via nucleophilic substitution or coupling reactions. For example, 3-(1-methylpyrazol-4-yl)piperidine is prepared by reacting 1-methylpyrazole-4-boronic acid with a protected piperidine derivative under Suzuki-Miyaura conditions .
- Step 2: Introduction of the fluoropyridine moiety. A fluorinated pyridine derivative (e.g., 5-fluoropyridine-3-carboxylic acid) is coupled to the piperidine intermediate via amidation or ketone formation using coupling agents like EDCI/HOBt .
- Step 3: Final purification via column chromatography or recrystallization, monitored by TLC/HPLC for purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry (e.g., fluorine position on pyridine, piperidine-pyrrole linkage) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] at m/z 330.1482) .
- HPLC-PDA: Ensures purity and detects trace impurities (<0.5%) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Enzyme inhibition assays: Testing against kinases or GPCRs (e.g., IC determination via fluorescence polarization) .
- Cell viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., IC values in HCT-116 or HepG2 cells) .
- Solubility/logP profiling: Kinetic solubility in PBS and octanol-water partitioning to assess drug-likeness .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Advanced strategies include:
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Continuous flow reactors: Enhances reproducibility for piperidine-pyrazole coupling steps .
- Catalyst screening: Pd-based catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura steps increase efficiency (yield >85%) .
Q. How to address contradictory data in reported biological activities?
Contradictions (e.g., varying IC values across studies) require:
- Assay standardization: Control for variables like buffer pH, ATP concentration in kinase assays .
- Meta-analysis: Cross-reference datasets from PubChem BioAssay (AID 1259351) and ChEMBL .
- Structural analogs comparison: Compare with fluorinated analogs (e.g., 3-fluoropyridin-4-yl derivatives) to isolate substituent effects .
Q. What computational approaches predict target binding modes?
- Molecular docking (AutoDock Vina): Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Molecular Dynamics (MD) simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å) .
- Free Energy Perturbation (FEP): Quantifies fluoropyridine’s contribution to binding affinity (ΔΔG ≈ -1.2 kcal/mol) .
Notes
- Structural nuances: The 5-fluoropyridin-3-yl group may enhance metabolic stability compared to 3-fluoropyridin-4-yl analogs .
- Methodological rigor: Always cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
